Ethyl 4-((4-((5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Description

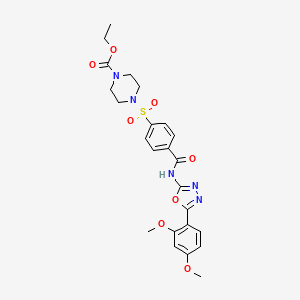

This compound features a piperazine core substituted with an ethyl carboxylate group, a sulfonyl-linked phenyl ring, and a 1,3,4-oxadiazole moiety bearing a 2,4-dimethoxyphenyl substituent. The sulfonyl group enhances solubility and facilitates interactions with biological targets, while the oxadiazole ring contributes to metabolic stability and hydrogen bonding . The 2,4-dimethoxyphenyl group may influence lipophilicity and target selectivity, making this compound a candidate for therapeutic applications such as enzyme inhibition or antimicrobial activity.

Propriétés

IUPAC Name |

ethyl 4-[4-[[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O8S/c1-4-36-24(31)28-11-13-29(14-12-28)38(32,33)18-8-5-16(6-9-18)21(30)25-23-27-26-22(37-23)19-10-7-17(34-2)15-20(19)35-3/h5-10,15H,4,11-14H2,1-3H3,(H,25,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTCUNSRKZYAAEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=C(C=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues and Their Modifications

The following table summarizes key structural analogues and their differences:

Key Observations:

- Thiazole vs.

- Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound increases lipophilicity compared to the 3,4-dimethylphenyl group in , which may influence membrane permeability.

- Core Modifications : Piperidine derivatives (e.g., ) exhibit reduced conformational flexibility compared to piperazine, impacting receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.